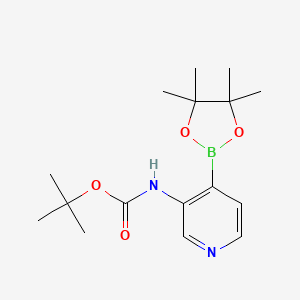

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate: is a chemical compound with the molecular formula C19H32BN3O4 . It is a boronic ester derivative, which is often used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate typically involves a multi-step process. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes or other reduced products.

Substitution Reactions: The boronic ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is widely used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through cross-coupling reactions .

Biology and Medicine

In biological and medical research, this compound is used in the development of pharmaceuticals. It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates .

Industry

In the industrial sector, the compound is used in the production of advanced materials and specialty chemicals. Its ability to form stable carbon-carbon bonds makes it a valuable component in the manufacture of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the halide, resulting in the formation of the desired product .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate

Uniqueness

The uniqueness of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate lies in its specific structure, which allows for efficient and selective reactions in organic synthesis. Its stability and reactivity make it a preferred choice for forming carbon-carbon bonds in complex molecule synthesis .

Biological Activity

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. Its structure incorporates a pyridine moiety and a dioxaborolane group, which are known to influence biological interactions and pharmacological profiles.

- Molecular Formula : C16H25BN2O4

- Molecular Weight : 304.19 g/mol

- CAS Number : 877399-74-1

- Purity : >97% (GC) .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in various cellular processes. Notably, it has been studied for its inhibitory effects on kinases such as Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a crucial role in cell signaling and metabolism.

Inhibition of Kinases

Recent studies have demonstrated that compounds structurally related to tert-butyl carbamate exhibit significant inhibitory activity against GSK-3β with IC50 values ranging from 8 nM to over 1000 nM depending on structural modifications. For example:

This inhibition is critical as GSK-3β is implicated in numerous diseases including Alzheimer's and cancer. The compound's ability to modulate this enzyme suggests potential therapeutic applications.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines:

- Cell Lines Tested : HT-22 (mouse hippocampal neurons) and BV-2 (mouse microglial cells).

The results indicated that certain concentrations did not significantly affect cell viability, suggesting a favorable safety profile at lower doses. For instance:

- Cell Viability Results : Compounds showed no significant decrease in viability at concentrations up to 10 µM .

Case Studies

Several case studies illustrate the compound's potential in therapeutic applications:

- Neuroprotection : In models of neurodegeneration, compounds with similar structures have been shown to protect neuronal cells from apoptosis induced by oxidative stress.

- Anti-inflammatory Effects : Related compounds have demonstrated the ability to inhibit inflammatory pathways by blocking NF-kB activation, which is crucial for the expression of pro-inflammatory cytokines.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H25BN2O4 |

| Molecular Weight | 304.19 g/mol |

| CAS Number | 877399-74-1 |

| GSK-3β IC50 | 8 nM |

| Cytotoxicity (HT-22) | No significant decrease at ≤10 µM |

Properties

Molecular Formula |

C16H25BN2O4 |

|---|---|

Molecular Weight |

320.2 g/mol |

IUPAC Name |

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |

InChI |

InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-12-10-18-9-8-11(12)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,19,20) |

InChI Key |

BJTBWEWLDGAQNM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.